molecular formula C19H19N7O4S B2958570 2-(4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1421584-15-7

2-(4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2958570
CAS No.: 1421584-15-7
M. Wt: 441.47
InChI Key: OGDLQKBVBHTXHN-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving aromatic C-nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antiallergic and Antiinflammatory Agents

A study described the synthesis and evaluation of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to determine their antiallergic activity. One compound showed significant potency in a rat passive cutaneous anaphylaxis assay, suggesting potential applications of related compounds in antiallergic research (Honma et al., 1983).

PARP Inhibitors for Cancer Therapy

Another study focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying compounds with significant enzyme and cellular potency. This indicates the relevance of related chemical structures in the development of cancer therapeutics (Penning et al., 2010).

Synthesis of Polycyclic Systems

Research on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems highlighted the potential for creating new compounds with predicted biological activities, underscoring the role of such structures in medicinal chemistry (Kharchenko et al., 2008).

Development of Mycobacterium tuberculosis Inhibitors

A study described the design and synthesis of thiazole-aminopiperidine hybrid analogs as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the utility of related compounds in targeting bacterial enzymes (Jeankumar et al., 2013).

Future Directions

Future research could explore the synthesis of new pyrrolidine compounds with different biological profiles, potentially leading to the development of new drugs .

Properties

IUPAC Name

2-[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O4S/c20-17(27)18-22-24-26(23-18)15-7-5-14(6-8-15)21-19(28)13-3-9-16(10-4-13)31(29,30)25-11-1-2-12-25/h3-10H,1-2,11-12H2,(H2,20,27)(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDLQKBVBHTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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